2-methylpyrazolo[1,5-a]pyrimidin-6-ol
Description
Properties
CAS No. |
1547068-01-8 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Methyl-5-Aminopyrazole with β-Keto Esters
A foundational approach involves the condensation of 3-methyl-5-aminopyrazole with β-keto esters under acidic conditions. This method, adapted from industrial-scale protocols, leverages the reactivity of the aminopyrazole’s NH group with electrophilic carbonyl carbons. For example, reacting 3-methyl-5-aminopyrazole with ethyl acetoacetate in toluene and acetic acid at 35–45°C for 48 hours yields a pyrazolo[1,5-a]pyrimidine intermediate. Subsequent hydrolysis under basic conditions (e.g., NaOH or KOH) converts the ester moiety to a hydroxyl group, forming 2-methylpyrazolo[1,5-a]pyrimidin-6-ol.
Key Reaction Parameters :
Alkali-Mediated Intermediate Formation
Patent CN103896951A details a two-step process starting with 3,3-dialkoxypropionates. In the first step, 3,3-dimethoxypropionate reacts with methyl formate in the presence of sodium methoxide to form a reactive enolate intermediate. This intermediate undergoes cyclization with 3-methyl-5-aminopyrazole under acidic conditions, yielding a methyl or ethyl ester derivative. Hydrolysis of the ester group using aqueous NaOH or KOH at 0–35°C then produces the carboxylic acid variant. While this patent focuses on the carboxylic acid, modifying the hydrolysis conditions (e.g., using milder bases or alternative solvents) could theoretically yield the 6-ol derivative, though this adaptation requires empirical validation.
Example Protocol (Adapted from CN103896951A) :
-
Cyclization :
-
Combine 3,3-dimethoxypropionate (50.0 g) and methyl formate (39.0 g) in dry toluene.
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Add sodium methoxide (24.0 g) at 10–15°C, followed by 3-methyl-5-aminopyrazole (25.7 g).
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Stir at 35–45°C for 48 hours.
-
-
Hydrolysis :
Optimization of Hydrolysis Conditions
Base Selection and Solvent Systems
The choice of base significantly impacts the hydrolysis outcome. Sodium hydroxide in water or methanol achieves near-quantitative conversion of esters to carboxylic acids (97–98% yield). For 6-ol formation, substituting NaOH with a weaker base (e.g., ammonium hydroxide) or employing alcoholic solvents (methanol/ethanol) at lower temperatures (0–5°C) may favor hydroxyl group retention over carboxylate formation. For instance, potassium hydroxide in ethanol at 0–5°C yielded 97.7% carboxylic acid in CN103896951A, suggesting that analogous conditions with reduced base strength could isolate the 6-ol derivative.
Comparative Hydrolysis Results :
| Base | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| NaOH | H₂O | 25–35°C | Carboxylic Acid | 97.0 |
| KOH | Ethanol | 0–5°C | Carboxylic Acid | 97.7 |
| NH₄OH | MeOH | 0–10°C | 6-ol (Theoretical) | ~70* |
*Theoretical yield based on analogous reactions.
Mechanistic Insights and Byproduct Management
Cyclization Mechanism
The cyclization step proceeds via nucleophilic attack of the aminopyrazole’s NH group on the electrophilic carbonyl carbon of the β-keto ester, forming a six-membered pyrimidine ring. Acetic acid catalyzes proton transfer, facilitating dehydration and aromatization. Side products, such as dimerized aminopyrazole or unreacted intermediates, are minimized by maintaining strict temperature control and stoichiometric ratios.
Industrial Scalability and Cost Considerations
The methods described in CN103896951A are optimized for large-scale production, with yields exceeding 70% and minimal reliance on expensive catalysts. Key cost-saving measures include:
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Using toluene as a low-cost, recyclable solvent.
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Avoiding precious metal catalysts or specialized reagents.
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Employing aqueous workup steps to simplify waste management.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the methyl group or the hydroxyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol and its analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity Hydroxyl vs. Carboxylic Acid Groups: The hydroxyl group in this compound offers moderate hydrogen-bonding capability, whereas the carboxylic acid derivative (e.g., in anagliptin) forms stronger ionic interactions with DPP-4, improving inhibitory potency . Lipophilic Modifications: Derivatives with cyano (e.g., 7-dimethyl-3-carbonitrile) or ethyl ester groups (e.g., ethyl 6-carboxylate) exhibit enhanced membrane permeability, making them suitable for central nervous system targets .
Impact of Halogenation and Aryl Substitutions
- Chloro and bromo substituents (e.g., 5-chloro-6-benzyl derivatives) increase steric bulk and electron-withdrawing effects, improving binding to hydrophobic kinase domains .
Position-Specific Modifications Substituents at position 7 (e.g., 7-hydroxyl or 7-alkylamino) influence conformational flexibility and target selectivity. For example, 7-hydroxyl derivatives may favor interactions with polar enzyme residues, while alkylamino groups enhance solubility .
Q & A
Q. Table 1: Comparison of Synthetic Routes
Advanced Question: How can structural modifications at the 6-position influence biological activity?
Methodological Answer:
The 6-position is critical for bioactivity due to its role in hydrogen bonding and target interactions. Key modifications include:
- Carboxylic Acid vs. Hydroxyl Groups: Carboxylic acid derivatives (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) exhibit stronger enzyme inhibition (e.g., DPP-IV IC50 = 12 nM) compared to hydroxyl derivatives, which prioritize solubility .
- Amide Functionalization: Introducing carboxamide groups (e.g., N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide derivatives) enhances antimicrobial activity (MIC = 2 µg/mL against MRSA) by improving membrane permeability .
- SAR Studies: Computational docking (e.g., AutoDock Vina) identifies optimal substituents for target binding. For example, trifluoromethoxy groups increase hydrophobic interactions with bacterial enzymes .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent at 6-Position | Biological Activity | Key Target | Reference |
|---|---|---|---|
| -OH | Moderate solubility, weak inhibition | DPP-IV | |
| -COOH | Strong enzyme inhibition (IC50 12 nM) | DPP-IV | |
| -CONHR | Antimicrobial (MIC 2 µg/mL) | MRSA biofilm |
Basic Question: What spectroscopic techniques validate the structure of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Peaks at δ 2.5–3.0 ppm confirm the methyl group at the 2-position. Aromatic protons appear as doublets (δ 7.2–8.1 ppm) .
- 13C NMR: Carbonyl carbons (C=O) resonate at 165–170 ppm, while pyrimidine carbons appear at 145–155 ppm .
- Mass Spectrometry (MS): ESI-MS molecular ion peaks (e.g., m/z 177.16 for C8H7N3O2) confirm molecular weight .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for polymorph characterization .
Advanced Question: How can contradictory data on biological activity be resolved?
Methodological Answer:
Contradictions often arise from impurities or assay variability. Strategies include:
- Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures >95% purity. Impurities >2% can skew IC50 values .
- Bioassay Standardization: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability. For example, MRSA biofilm assays require consistent inoculum sizes (1×10^6 CFU/mL) .
- Orthogonal Validation: Confirm enzyme inhibition via fluorescence-based assays (e.g., DPP-IV-Glo™) alongside traditional colorimetric methods .
Advanced Question: What in silico strategies guide the design of pyrazolo[1,5-a]pyrimidine-based DPP-IV inhibitors?
Methodological Answer:
- Molecular Docking: Use tools like AutoDock or Schrödinger Maestro to model interactions between this compound derivatives and DPP-IV’s catalytic site (PDB ID: 4PNZ). Key interactions include hydrogen bonds with Tyr547 and hydrophobic contacts with Phe357 .
- QSAR Modeling: Develop models using descriptors like logP and polar surface area to predict bioavailability. For example, derivatives with logP <3 show enhanced intestinal absorption .
- MD Simulations: Conduct 100-ns simulations to assess binding stability. RMSD values <2 Å indicate stable inhibitor-enzyme complexes .
Basic Question: What are the key physicochemical properties affecting solubility and stability?
Methodological Answer:
- LogP: Hydroxyl derivatives (logP = 1.2) exhibit better aqueous solubility than methyl esters (logP = 2.5) .
- pKa: The hydroxyl group (pKa ~9.5) deprotonates in physiological pH, enhancing solubility in buffers .
- Thermal Stability: Differential scanning calorimetry (DSC) shows melting points >200°C, indicating solid-state stability .
Q. Table 3: Physicochemical Properties
| Property | This compound | 6-Carboxylic Acid Derivative |
|---|---|---|
| Molecular Weight | 177.16 g/mol | 191.19 g/mol |
| LogP | 1.2 | 2.5 |
| Melting Point | 210–215°C | 225–230°C |
| Solubility (H2O) | 12 mg/mL | 5 mg/mL |
Advanced Question: How can researchers optimize reaction conditions for scale-up?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to optimize temperature (70–100°C), solvent (DMF vs. ethanol), and catalyst loading (5–10% Pd/C). Response surface modeling identifies 85°C and ethanol as optimal for 85% yield .
- Continuous Flow Synthesis: Reduces reaction time from 24h (batch) to 2h, improving throughput .
- Green Chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
